molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5

[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol

Cat. No.: B12905644
CAS No.: 54045-89-5
M. Wt: 235.32 g/mol
InChI Key: SCIFJXLQWHZETL-UHFFFAOYSA-N
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Description

(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazolidine ring substituted with a phenylbutan-2-yl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylbutan-2-one with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydroxymethyl group is then introduced through a subsequent reaction, such as reduction or hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenylbutan-2-yl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.

Medicine: In medicine, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly if it exhibits bioactivity against specific targets.

Industry: In industrial applications, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism by which (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring and phenylbutan-2-yl group could play crucial roles in binding to these targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)propane: Similar structure but with a propane group.

Uniqueness: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, allows for a range of chemical modifications, making it versatile for various applications.

Properties

CAS No.

54045-89-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol

InChI

InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3

InChI Key

SCIFJXLQWHZETL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CC(OC2)CO

Origin of Product

United States

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